Welcome to the BenchChem Online Store!
molecular formula C11H12O3 B1618959 3-Allylsalicylic acid methyl ester CAS No. 31456-98-1

3-Allylsalicylic acid methyl ester

Cat. No. B1618959
M. Wt: 192.21 g/mol
InChI Key: BRFCIUCUICKZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05856529

Procedure details

Ozone was bubbled through a solution of methyl 3-allyl-salicylate (30 g, 156 mmol) at -78° C. for 2 hr until no starting material was present on TLC. The reaction was quenched with dimethyl sulfide and stirred at room temperature for 18 hr. The mixture was concentrated in vacuo, and the residue was dissolved in ether. The ether solution was washed with brine three times, and then concentrated in vacuo to a green oil. This oil was dissolved in toluene and heated to reflux with sulfuric acid (0.5 ml) for 4 hr. Sodium carbonate (5 g) was added, and the mixture was cooled and then filtered. The filtrated was concentrated in vacuo to a dark oil that was purified by chromatography on silica gel using methylene chloride as the eluent to give the product as a green oil (12 g, 44%).
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
O=[O+][O-].[CH2:4]([C:7]1[CH:16]=[CH:15][CH:14]=[C:9]([C:10]([O:12][CH3:13])=[O:11])[C:8]=1[OH:17])[CH:5]=C>>[O:17]1[C:8]2[C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:14][CH:15]=[CH:16][C:7]=2[CH:4]=[CH:5]1

Inputs

Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
30 g
Type
reactant
Smiles
C(C=C)C1=C(C(C(=O)OC)=CC=C1)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with dimethyl sulfide
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ether
WASH
Type
WASH
Details
The ether solution was washed with brine three times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a green oil
DISSOLUTION
Type
DISSOLUTION
Details
This oil was dissolved in toluene
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with sulfuric acid (0.5 ml) for 4 hr
Duration
4 h
ADDITION
Type
ADDITION
Details
Sodium carbonate (5 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated in vacuo to a dark oil that
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1C=CC2=C1C(=CC=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.